molecular formula C7H8N4O B2911093 1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 51222-27-6

1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2911093
CAS No.: 51222-27-6
M. Wt: 164.168
InChI Key: IBXZYDHNBAILPM-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which contribute to its diverse biological activities. The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in drug discovery, often associated with potent biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a hydrazine derivative with a β-dicarbonyl compound, followed by cyclization and subsequent methylation steps . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazolo[4,3-d]pyrimidine scaffold .

Scientific Research Applications

1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual inhibition of CDKs and EGFR makes it a promising candidate for anticancer therapy .

Properties

IUPAC Name

1,3-dimethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-5-6(11(2)10-4)7(12)9-3-8-5/h3H,1-2H3,(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXZYDHNBAILPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1N=CNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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